molecular formula C13H11BrN2O3S B610832 (E)-N'-(5-bromo-2-hydroxybenzylidene)benzenesulfonohydrazide CAS No. 326886-05-9

(E)-N'-(5-bromo-2-hydroxybenzylidene)benzenesulfonohydrazide

Cat. No. B610832
M. Wt: 355.206
InChI Key: OEMCLQLAWYKPRK-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(E)-N’-(5-bromo-2-hydroxybenzylidene)benzenesulfonohydrazide” is a chemical compound with the linear formula C15H13BrN2O3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The compound has been used in the construction of a potentiometric copper(II) ion electrode . The electrode was designed with a different composition of poly(vinyl chloride) (PVC), plasticizers, and the ionophore, showing that a sensor with a membrane composition of the compound, PVC, and DOP in the ratio of 7:40:56 (w/w) gave the best response .


Chemical Reactions Analysis

The compound has been used as an ionophore in a copper(II) ion electrode . It exhibited a wide linear response with a Nernstian slope of 29.34 mV per decade over the concentration range of 1.0 x 10-5 – 1.0 x 10-1 M Cu(II) ions .

Scientific Research Applications

Application 1: Potentiometric Copper(II) Ion Electrode

Specific Scientific Field

This application falls under the field of Electrochemical Science .

Comprehensive and Detailed Summary of the Application

“(E)-N’-(5-bromo-2-hydroxybenzylidene)benzenesulfonohydrazide” has been used as an ionophore in the construction of a potentiometric copper(II) ion electrode . This electrode is designed to detect and measure the concentration of copper(II) ions in a solution .

Methods of Application or Experimental Procedures

The electrode was constructed using a membrane composition of “(E)-N’-(5-bromo-2-hydroxybenzylidene)benzenesulfonohydrazide”, poly(vinyl chloride) (PVC), and Dioctyl phthalate (DOP) in the ratio of 7:40:56 (w/w) . The electrode exhibited a wide linear response with a Nernstian slope of 29.34 mV per decade over the concentration range of 1.0 x 10-5 – 1.0 x 10-1 M Cu(II) ions .

Results or Outcomes Obtained

Under optimized conditions, the electrode has a detection limit of 3.98 x 10-6 M and a working pH range of 3.0 - 6.0 . It also has a response time of less than 20 seconds . The electrode exhibits good selectivity for Cu(II) ions over other ions such as Zn2+, Co2+, Ni2+, Pb2+, Mg2+, Ba2+, Ca2+, Cd2+, Ce3+, K+, Na+ . The electrode was used to determine copper ion concentration in wastewater samples, and the results obtained were in sync with the spectroscopy method which is the Atomic Absorption Spectroscopy (AAS) method .

properties

IUPAC Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O3S/c14-11-6-7-13(17)10(8-11)9-15-16-20(18,19)12-4-2-1-3-5-12/h1-9,16-17H/b15-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEMCLQLAWYKPRK-OQLLNIDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=CC(=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(C=CC(=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide

CAS RN

326886-05-9
Record name 326886-05-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-N'-(5-bromo-2-hydroxybenzylidene)benzenesulfonohydrazide
Reactant of Route 2
Reactant of Route 2
(E)-N'-(5-bromo-2-hydroxybenzylidene)benzenesulfonohydrazide
Reactant of Route 3
Reactant of Route 3
(E)-N'-(5-bromo-2-hydroxybenzylidene)benzenesulfonohydrazide
Reactant of Route 4
Reactant of Route 4
(E)-N'-(5-bromo-2-hydroxybenzylidene)benzenesulfonohydrazide
Reactant of Route 5
Reactant of Route 5
(E)-N'-(5-bromo-2-hydroxybenzylidene)benzenesulfonohydrazide
Reactant of Route 6
Reactant of Route 6
(E)-N'-(5-bromo-2-hydroxybenzylidene)benzenesulfonohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.